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Dose Modification & Interruption Guidelines

Clinical trials establish that dose modification is a primary and effective strategy for managing radotinib

adverse events (AEs). The following protocols are derived from phase II and III studies [1] [2] [3].

Strategy Clinical Context Recommended Protocol

| Dose Reduction | Management of non-hematologic AEs (e.g., hyperbilirubinemia, elevated liver enzymes)
or hematologic toxicities [3]. | * Starting dose: 400 mg twice daily (800 mg/day) in second-line setting [1]
[2] [3]. * Minimum allowed dose: 200 mg twice daily (400 mg/day) [4]. | | Dose Interruption |
Management of Grade 3/4 biochemical abnormalities or other significant AEs [3]. | * Required for 71.4% of
patients in a phase II study [3]. * Most common reasons: hyperbilirubinemia, thrombocytopenia, liver
enzyme elevation [3]. | | Frontline Dose Selection | Newly diagnosed CP-CML; lower dose improves
tolerability while maintaining efficacy [4]. | « Radotinib 300 mg twice daily is the preferred first-line dose

due to better safety profile and lower discontinuation rates vs. 400 mg twice daily [4]. |

The logic for implementing these strategies can be summarized in the following workflow:
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Monitor for Adverse Events (AEs)

Are AEs > Grade 3 or clinically significant?

Dose Interruption

Dose Reduction

Resume/Continue Treatment
at Tolerated Dose

Click to download full resolution via product page

BCR-ABL1 Mutation & Resistance Management

Understanding the mutation profile is critical as it influences both efficacy and the potential for developing

resistance during treatment.
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Resistance . - N
BCR-ABL1 Mutations Clinical Implication
Level
Sensitive M244V, Q252H, V299L, F311l, Radotinib is expected to be effective. These
F317L, M351T, H396R [1]. mutations should not cause clinical resistance.
Moderately G250E, F359C, and compound May be associated with suboptimal response or
Resistant mutations G250E/V299L, loss of response.
V299L/F359V [1].
Highly Y235H, E255V, T315I, T315M, Radotinib is not effective. T315I confers resistance
Resistant and compound mutations like to nearly all 2nd-gen TKIs, requiring a switch to a

E255V/T315I [1].

Experimental Protocol: Mutation Analysis

3rd-gen TKI (e.g., ponatinib, asciminib) [5] [6].

¢ Method: Sanger sequencing or next-generation sequencing (NGS) of the ABL1 kinase domain
(region equivalent to amino acids 237-486) [1] [3].

e Timing: Perform at baseline for all patients with treatment failure or suboptimal response, and at
suspected loss of response|citaiton:1].
e Procedure: Direct sequencing after nested PCR amplification of the BCR-ABL1 KD from peripheral
blood or bone marrow samples [3].

Clinical Safety & Efficacy Data Summary

Quantitative data from key trials provides benchmarks for expected outcomes and AEs when using radotinib

in intolerant or resistant CP-CML.

Parameter

Phase Ill RERISE Trial (1st-

Phase Il Trial (2nd-line) [2] [3]

line, 300mg BID) [4]

Patient Population

(n=77)

Median Dose Intensity 730 mg/day [3]

CP-CML resistant/intolerant to prior TKI Newly diagnosed CP-CML

(n=79)

Not specified

© 2026 Smolecule. All rights reserved.

3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://pubmed.ncbi.nlm.nih.gov/41171015/
https://www.cancer.org/cancer/types/chronic-myeloid-leukemia/treating/treating-by-phase.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4077080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4077080/
https://www.smolecule.com/products/s547893?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24705186/
https://pubmed.ncbi.nlm.nih.gov/24705186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4077080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4077080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7187446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7187446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4077080/
https://www.smolecule.com/products/s547893?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Phase Ill RERISE Trial (1st-

Parameter Phase Il Trial (2nd-line) [2] [3] .
line, 300mg BID) [4]

Key Efficacy (by 12 MCyR: 65% (75% cumulative); CCyR: MMR: Superior to imatinib (86%
months) 47% [2] [3] at 48 mos) [4]
Common Gr 3/4 Non- Hyperbilirubinemia (23.4%), Consistent with phase II; most
Hematologic AEs Hyperglycemia (19.5%), Elevated ALT AEs occurred within first 12

(11.7%) [1] [2] months [4]
Common Gr 3/4 Thrombocytopenia (24.7%), Anemia Not specified in results
Hematologic AEs (5.2%) [1] [2]
Treatment 23.4% (abnormal labs or non- Significantly lower than imatinib
Discontinuation due to hematologic AES) [3] (Treatment failure: 6% vs 19%)
AEs [4]

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended monitoring schedule for radotinib-induced hyperbilirubinemia and

liver enzyme elevations?

e A1: Monitor liver function tests (including bilirubin, ALT, AST) and other biochemical parameters
(amylase, lipase) frequently, especially during the first 12 months of therapy, as >85% of elevations
occur in this period [1] [3]. In trials, 12 out of 18 cases of hyperbilirubinemia were managed
successfully with dose modification alone [3].

Q2: How does radotinib's mutation resistance profile compare to nilotinib?

¢ A2: Radotinib bears strong structural resemblance to nilotinib, resulting in a nearly identical
resistance profile for common BCR-ABL1 mutants. The T315] mutation and several compound
mutations confer high-level resistance to both agents [1].

Q3: What are the primary reasons for radetinib discontinuation in clinical trials, and how can they be

mitigated?

e A3: In the phase Il study, 42.9% of patients discontinued within 12 months. The primary reasons were
abnormal laboratory tests (n=15) and non-hematologic AEs (n=3) [3]. Proactive monitoring, early
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dose interruption, and subsequent dose reduction are critical mitigation strategies, allowing many
patients to continue therapy [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. and its clinical potential in Radotinib - chronic ... phase chronic myeloid [pmc.ncbi.nim.nih.gov]
2. Efficacy and safety of radotinib in chronic ... phase chronic myeloid [pubmed.ncbi.nim.nih.gov]
3. Efficacy and safety of radotinib in chronic phase chronic ... [pmc.ncbi.nim.nih.gov]

4. Long-term data from a phase 3 study of radotinib versus ... [pmc.ncbi.nim.nih.gov]

5. of Treatment patients in... chronic myeloid leukemia chronic phase [pubmed.ncbi.nim.nih.gov]
6. Treating Chronic Myeloid Leukemia (CML) by Phase [cancer.org]

To cite this document: Smolecule. [Overcoming Radotinib intolerance in chronic phase CML].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b547893#overcoming-radotinib-intolerance-in-chronic-phase-

cml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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